2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-4,6-dihydroxypyrimidine: Exhibits anti-inflammatory and antiviral activities.
Uniqueness
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile stands out due to its combination of pyridine and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties .
Properties
CAS No. |
578745-97-8 |
---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O2/c1-24-13-5-6-18(25-2)15(8-13)14-9-17(12-4-3-7-22-11-12)23-19(21)16(14)10-20/h3-9,11H,1-2H3,(H2,21,23) |
InChI Key |
NJMAOFNJCLSNQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.